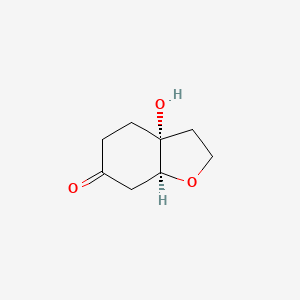
FSP-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FSP-1 is an anticoagulant of irreversible inhibitor of serine proteinase α-thrombine type. Fluorocontaining phosphonate,synthetised Irreversible anti-coagulant: King=9.2 x 10-4 mol-1 min-1.
Applications De Recherche Scientifique
Plasma Simulation Program
FSP-1 has applications in plasma simulation, particularly in the Fusion Simulation Program (FSP). This program aims to develop predictive simulation capability for magnetically confined fusion plasmas. It focuses on areas such as plasma edge and whole device modeling, including disruption avoidance. This contributes to the mission of delivering practical fusion energy and supports U.S. participation in ITER research (Greenwald, 2011).
Nanoparticle Synthesis
This compound is used in flame spray pyrolysis (FSP), a technique for synthesizing nanostructural materials with engineered functionalities. FSP allows for the production of pure or mixed oxides, metals, alloys, and unique material morphologies like core-shell structures and nanorods. This technology has attracted major industries for diverse applications (Teoh, Amal, & Mädler, 2010).
Computational Botany
Functional-Structural Plant (FSP) models, stemming from the intersection of plant science, computer science, and mathematics, use this compound concepts. These models simulate plant growth and interaction with the environment, helping to address complex research questions across various disciplines in plant science (Evers, Letort, Renton, & Kang, 2018).
Flame Stability Analysis
This compound is crucial in analyzing flame stability in flame spray pyrolysis. Using machine learning and artificial intelligence, this research enhances the efficiency of nanoparticle synthesis by monitoring and classifying flame conditions (Pan, Libera, Paulson, & Stan, 2020).
Friction Stir Processing
This compound finds application in friction stir processing (FSP) for modifying microstructures in metallic components' surface layers. This technology is used for creating fine-grained structures, surface composites, and improving welded joints quality (Węglowski, 2018).
Chemical Master Equation Solutions
The finite state projection (FSP) method, an aspect of this compound, aids in solving the chemical master equation for biological models. It encompasses various approaches like the Krylov-FSP for improved accuracy and adaptability (Dinh & Sidje, 2016).
Experiment Optimization in Cellular Biology
In cellular biology, this compound is used for designing single-cell experiments through the finite state projection based Fisher Information Matrix (FSP-FIM). This technique helps in optimizing experiments to gain maximum insights into cellular processes (Fox & Munsky, 2018).
Propriétés
Formule moléculaire |
C17H24F6NO5PS |
|---|---|
Poids moléculaire |
499.4 g/mol |
Pureté |
≥ 99% (NMR) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)




